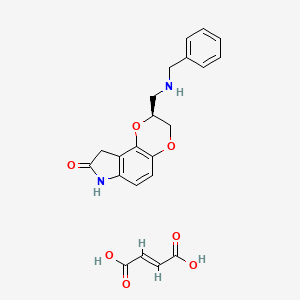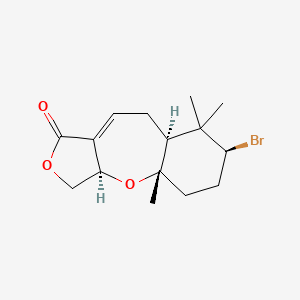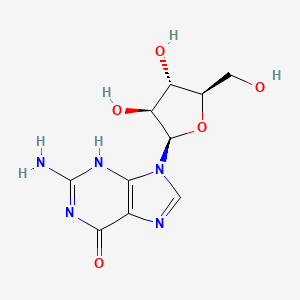
Alexidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alexidine dihydrochloride is a bisbiguanide compound. It exhibits both antifungal and antibiofilm activity against various fungal pathogens. Additionally, it has been investigated as an anticancer agent . One of its unique features is its ability to target a mitochondrial tyrosine phosphatase called PTPMT1 , leading to mitochondrial apoptosis in mammalian cells .
Mechanism of Action
Target of Action
Alexidine dihydrochloride primarily targets the Protein Tyrosine Phosphatases localized to Mitochondrion 1 (PTPMT1) . PTPMT1 is a mitochondrial protein that plays a crucial role in cellular processes such as insulin secretion .
Mode of Action
This compound interacts with its target, PTPMT1, leading to mitochondrial apoptosis . This compound induces mitochondrial damage, which can be visualized using transmission electron microscopy . The mitochondrial membrane potential depolarization is detectable after only 3 hours of treatment, followed by a cytosolic Ca2+ increase along with loss of membrane integrity/cell death .
Biochemical Pathways
This compound affects the apoptosis pathway . It activates caspase-2 and caspase-9 at 12 hours, caspase-8 at 24 hours, and caspase-3 at 48 hours . These caspases are crucial components of the apoptosis pathway, leading to programmed cell death.
Result of Action
The action of this compound results in cell death due to the induction of apoptosis . In cancer cells, it reduces cell viability significantly . For instance, FaDu cell (a type of human hypopharyngeal squamous cancer cell) clonogenic survival was reduced to less than 5% with 1 μmol/L this compound .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, it has been found to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity . It also potentiated the activity of fluconazole and amphotericin B against Candida biofilms in vitro and prevented biofilm growth in vivo .
Biochemical Analysis
Biochemical Properties
Alexidine dihydrochloride interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to bind to lipopolysaccharide (LPS) and lipoteichoic acid (LTA), components of bacterial cell walls . This compound has a higher affinity for both compounds compared to similar substances . It also exhibits antifungal properties against Candida albicans, potentially by interacting with cell surface hydrophobicity, adhesion, and yeast to hyphae transition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been found to cause mitochondrial apoptosis in mammalian cells . In addition, it has been shown to inhibit S-LPS-induced activation of NF-κB proinflammatory transcription factor . Furthermore, it has been found to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to bind to LPS and LTA, preventing cell activation . This compound-induced TFEB activation is realized by the direct perturbation of the mitochondrial protein PTPMT1 and the ROS-dependent MCOLN1-calcineurin pathway .
Temporal Effects in Laboratory Settings
This compound has shown to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity . It has also been found to potentiate the activity of fluconazole and amphotericin B against Candida biofilms in vitro and prevented biofilm growth in vivo .
Dosage Effects in Animal Models
In animal models, this compound has shown to be highly effective in curbing infections within two days after treatment and no recurrence was observed for up to 10 days post treatment . It was found to be highly effective, with outcomes comparable to those of the standard of care drug terbinafine .
Metabolic Pathways
This compound is known to interact with the TFEB pathway . It has been found to induce TFEB activation through the direct perturbation of the mitochondrial protein PTPMT1 and the ROS-dependent MCOLN1-calcineurin pathway .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its ability to bind to LPS and LTA suggests that it may interact with these molecules for transport and distribution within cells .
Subcellular Localization
This compound is known to cause mitochondrial apoptosis, suggesting its localization within the mitochondria of mammalian cells . Furthermore, it has been found to induce TFEB activation, a transcription factor generally isolated from the cytoplasm but translocated to the nucleus when activated .
Preparation Methods
Industrial Production:: Information on large-scale industrial production methods for Alexidine dihydrochloride is limited. It is primarily used for research purposes.
Chemical Reactions Analysis
Types of Reactions:: Alexidine dihydrochloride may undergo several chemical reactions, including:
Oxidation: Oxidative processes may modify its structure.
Reduction: Reduction reactions could lead to different derivatives.
Substitution: Substituting functional groups may alter its properties.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Alexidine dihydrochloride finds applications in:
Chemistry: As a tool for studying biofilm formation and microbial interactions.
Biology: For investigating mitochondrial function and apoptosis pathways.
Medicine: Potential use in cancer therapy due to its anticancer properties.
Industry: Limited industrial applications, but its antibiofilm activity may have relevance in medical devices and surfaces.
Comparison with Similar Compounds
While Alexidine dihydrochloride is unique in its dual antifungal and antibiofilm properties, other related compounds include:
Chlorhexidine: Widely used as an antiseptic and disinfectant.
Polyhexamethylene biguanide (PHMB): Another bisbiguanide with antimicrobial properties.
Properties
CAS No. |
1715-30-6 |
|---|---|
Molecular Formula |
C26H57ClN10 |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |
InChI Key |
JEPAQYCCAYFOBU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
1715-30-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
22573-93-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alexidine Dihydrochloride; Alexidine 2HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)


